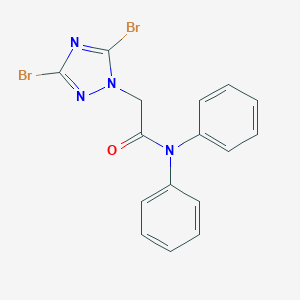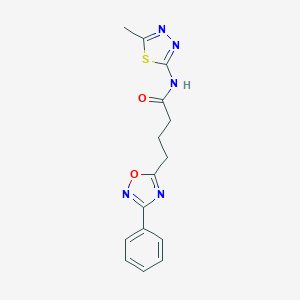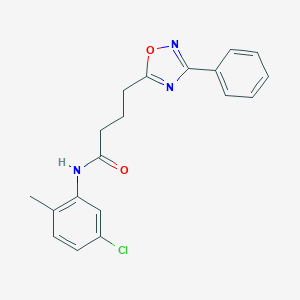
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as MOPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MOPA belongs to the group of phthalazinone derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models, including the inhibition of prostaglandin synthesis, the reduction of cytokine expression, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in lab experiments is that it has been shown to have low toxicity and minimal side effects in animal models. However, one limitation is that the compound is not widely available and can be difficult to synthesize.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, including:
1. Further studies on the mechanism of action of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in order to better understand its therapeutic potential.
2. Development of more efficient synthesis methods for N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in order to make it more widely available for research.
3. Investigation of the potential use of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in combination with other drugs or therapies for the treatment of various diseases.
4. Exploration of the potential use of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide as a diagnostic tool for certain diseases.
In conclusion, N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a promising compound with potential therapeutic properties that warrant further scientific research. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for the development of new drugs and therapies. However, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves the condensation of 2-methoxybenzoyl chloride and 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. One such study found that N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. Another study demonstrated that N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has antitumor activity against human cancer cell lines.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-21-18(23)13-8-4-3-7-12(13)15(20-21)11-17(22)19-14-9-5-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
GOGZEKGEJOCXIK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)

![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)